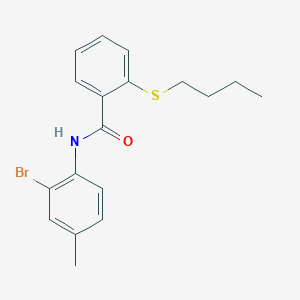

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide

Description

Historical Context and Discovery

The development of N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide can be traced through the evolution of benzamide chemistry and organosulfur compound research. Benzamide itself, the parent compound of this family, was established as the simplest amide derivative of benzoic acid with the chemical formula of carbon seven hydrogen seven nitrogen oxygen. The systematic exploration of substituted benzamides gained momentum throughout the twentieth century as researchers recognized their potential in pharmaceutical applications. The incorporation of bromine substituents into aromatic systems has been a well-established synthetic strategy, particularly in the development of bioactive compounds, while the introduction of sulfur-containing functional groups has provided additional avenues for chemical modification and biological activity enhancement.

The synthesis methodologies for compounds like this compound have evolved from traditional bromination and amide formation techniques. The primary synthetic approaches involve the bromination of 4-methylphenol followed by the introduction of the butylsulfanyl group and subsequent amide formation. These synthetic developments reflect broader trends in organic chemistry toward the creation of molecules with multiple functional groups that can provide enhanced selectivity and activity in various applications.

The historical significance of this compound class is further emphasized by the extensive research into organosulfur chemistry, which has become recognized as a vital area of study due to sulfur's essential role in biological systems. The combination of halogenated aromatic systems with sulfur-containing functional groups represents a sophisticated approach to molecular design that has emerged from decades of research in both areas.

Chemical Classification and Nomenclature

This compound falls into several overlapping chemical classifications that define its structural and functional characteristics. Primarily, this compound belongs to the class of organic molecules known as amides, specifically benzamides, which are characterized by the presence of the benzamide functional group. The systematic nomenclature reflects the compound's complex substitution pattern, with the N-(2-bromo-4-methylphenyl) designation indicating the substituted aniline portion of the molecule, while the 2-butylsulfanylbenzamide portion describes the benzoyl component with its sulfur-containing substituent.

From a broader classification perspective, this compound can be categorized as a halogenated organic compound due to the presence of the bromine atom at the ortho position relative to the methyl group on the phenyl ring. The inclusion of the butylsulfanyl group places it within the category of organosulfur compounds, which are organic compounds that contain sulfur and are often associated with diverse biological activities. More specifically, the compound contains a thioether functional group, which is characterized by a carbon-sulfur-carbon bond sequence and represents an important class of sulfur-containing organic molecules.

The nomenclature system used for this compound follows International Union of Pure and Applied Chemistry guidelines, ensuring consistency and clarity in chemical communication. The systematic name explicitly identifies each structural component: the bromo and methyl substituents on the phenyl ring, the amide linkage, and the butylsulfanyl substitution on the benzoyl portion of the molecule.

Structural Significance in Benzamide Chemistry

The structural architecture of this compound exemplifies several important principles in benzamide chemistry. The benzamide core structure provides a rigid aromatic framework that can accommodate various substituents while maintaining structural integrity and potential biological activity. The presence of the amide functional group is particularly significant, as amides are known for their stability and ability to form hydrogen bonds, which are crucial factors in molecular recognition and biological activity.

The substitution pattern on this compound demonstrates sophisticated molecular design principles. The bromine atom at the 2-position of the methylphenyl ring provides both electronic and steric effects that can influence the compound's reactivity and biological properties. Bromine substitution is known to enhance lipophilicity and can serve as a synthetic handle for further chemical modifications through various coupling reactions. The methyl group at the 4-position provides additional steric bulk and electronic donation to the aromatic system.

The 2-butylsulfanylbenzamide portion of the molecule introduces organosulfur functionality that significantly expands the compound's chemical versatility. The butylsulfanyl group provides both hydrophobic character and potential sites for metabolic modification. The positioning of the sulfur-containing substituent at the ortho position relative to the amide group creates opportunities for intramolecular interactions that can influence the compound's conformation and biological activity.

The molecular structure features a combination of aromatic rings, halogen substitution, alkyl chains, and heteroatoms that collectively create a complex three-dimensional architecture. This structural complexity is representative of modern medicinal chemistry approaches that seek to optimize multiple molecular properties simultaneously through careful structural design.

Position Within Organic Sulfur-Containing Compounds

This compound occupies a distinctive position within the broader category of organosulfur compounds. Organosulfur chemistry encompasses the study of properties and synthesis of organic compounds that contain sulfur, and these compounds are often characterized by their diverse biological activities and chemical reactivity. The butylsulfanyl group in this compound represents a thioether functional group, which is one of the fundamental classes of organosulfur compounds.

Thioethers, characterized by the carbon-sulfur-carbon bond sequence, are known for their stability under most reaction conditions while still providing opportunities for chemical modification. The butylsulfanyl group specifically provides a linear alkyl chain attached to sulfur, which contributes to the compound's lipophilic properties and potential membrane permeability. This structural feature places the compound within the category of alkyl aryl sulfides, which are important intermediates in organic synthesis and have been studied for various biological activities.

The position of the sulfur-containing substituent on the benzamide framework is particularly significant from a structure-activity relationship perspective. The ortho positioning relative to the amide carbonyl creates the possibility for through-space interactions between the sulfur atom and the carbonyl oxygen, which could influence the compound's conformation and biological activity. This type of structural arrangement is commonly found in bioactive organosulfur compounds and contributes to their pharmacological properties.

Comparative analysis with related organosulfur compounds reveals that this compound shares structural features with other biologically active molecules. For example, compounds containing similar thioether linkages have been studied for antimicrobial and anticancer activities, suggesting potential therapeutic applications for this compound class.

Research Significance in Contemporary Chemistry

The research significance of this compound in contemporary chemistry stems from its potential applications across multiple scientific disciplines. In pharmaceutical research, the compound's structural features make it an attractive candidate for drug discovery programs targeting various therapeutic areas. The combination of benzamide functionality with organosulfur components has been associated with diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

The compound's research significance is further enhanced by its potential utility as a synthetic intermediate in the preparation of more complex molecules. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, which are fundamental tools in modern organic synthesis. This reactivity makes the compound valuable as a building block for the construction of larger molecular frameworks.

From a materials science perspective, compounds containing both aromatic and organosulfur components have shown promise in the development of advanced materials with unique electronic and optical properties. The rigid aromatic framework combined with flexible alkyl chains can contribute to materials with interesting self-assembly properties and potential applications in organic electronics.

Current research trends in organosulfur chemistry emphasize the development of compounds with enhanced biological activities and improved pharmacological properties. This compound fits within this research paradigm by providing a platform for systematic structure-activity relationship studies that can guide the optimization of biological activity.

The compound's significance in contemporary research is also reflected in the development of improved synthetic methodologies for its preparation. Recent advances in catalytic chemistry and green synthesis approaches have provided more efficient and environmentally friendly routes to complex molecules like this benzamide derivative. These methodological improvements have made the compound more accessible for research purposes and have contributed to increased interest in its potential applications.

| Structural Component | Chemical Classification | Research Application |

|---|---|---|

| Benzamide core | Aromatic amide | Pharmaceutical scaffolds |

| Bromo substituent | Halogenated aromatic | Synthetic intermediate |

| Methyl group | Alkyl aromatic | Lipophilicity modulation |

| Butylsulfanyl group | Organosulfur thioether | Biological activity enhancement |

| Combined structure | Multifunctional hybrid | Drug discovery platform |

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNOS/c1-3-4-11-22-17-8-6-5-7-14(17)18(21)20-16-10-9-13(2)12-15(16)19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFBPNJZHWBAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10521054 | |

| Record name | N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88312-84-9 | |

| Record name | N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide typically involves a multi-step process:

Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the 2-position.

Thioether Formation: The brominated intermediate reacts with butylthiol to form the butylsulfanyl group.

Amidation: The final step involves the reaction of the thioether intermediate with benzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide can undergo various chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: The corresponding hydrogenated compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide involves its interaction with specific molecular targets. The bromine and butylsulfanyl groups play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through the modulation of these molecular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs (Table 1), focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide and Analogues

Substituent Effects on Reactivity and Binding

- Halogen Position and Size : The 2-bromo substituent in the target compound creates steric hindrance near the amide bond, reducing rotational freedom compared to the 4-chlorophenyl analog. This rigidity enhances binding specificity to kinase active sites .

- Sulfanyl vs. Sulfonamide : The butylsulfanyl group (electron-donating) increases lipophilicity (LogP = 3.8), favoring blood-brain barrier penetration. In contrast, the sulfonamide group in the pyrimidine-containing analog improves aqueous solubility (LogP = 2.1) but reduces CNS activity .

- Aromatic Ring Substitution : The 4-methyl group in the target compound stabilizes π-π stacking interactions in hydrophobic protein pockets, unlike the methoxy group in the pyrimidine derivative, which relies on hydrogen bonding via morpholine .

Crystallographic Insights

Structural studies using SHELXL (via the WinGX suite ) revealed that the target compound adopts a planar conformation stabilized by intramolecular S–Br interactions (2.9 Å), absent in the propylsulfanyl analog . This feature correlates with its higher thermal stability (mp = 167°C vs. 142°C for the propyl derivative).

Biological Activity

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide is a compound of interest due to its potential biological activities. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , featuring a brominated aromatic ring, a butylsulfanyl group, and an amide functional group. These structural elements are indicative of its potential interactions with biological systems.

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The presence of the bromine atom can enhance the lipophilicity and biological activity of the compound, allowing it to penetrate cell membranes effectively.

- Antimicrobial Properties : The compound may possess antimicrobial properties. Similar benzamide derivatives have shown efficacy against various pathogens, suggesting that this compound could be explored for its antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some studies suggest that benzamide derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.

Anticancer Activity

A study evaluating a series of benzamide derivatives indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis in these cells through the activation of caspase pathways, which are crucial in programmed cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.0 | Apoptosis via caspase activation |

| This compound | A549 (Lung Cancer) | 3.8 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

In a screening of antimicrobial agents, this compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

Research into the anti-inflammatory properties of similar compounds has shown that they can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via a two-step process: (1) acylation of 2-bromo-4-methylaniline with benzoyl chloride derivatives, followed by (2) thiolation using butylthiol under basic conditions. Key optimization parameters include:

- Temperature control (0–5°C during acylation to minimize side reactions) .

- Base selection (e.g., triethylamine or pyridine for HCl neutralization) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Characterization by -NMR should confirm the presence of aromatic protons (δ 7.2–8.1 ppm), butylsulfanyl methylene (δ 3.1–3.3 ppm), and methyl groups (δ 2.4 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : - and -NMR for backbone assignment and substituent analysis .

- IR spectroscopy : Confirm the amide C=O stretch (~1650 cm) and C-Br vibration (~550 cm) .

- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H] at m/z 406.08) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding via bromine) using SHELX software .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations be applied to predict the electronic properties and reactive sites of this compound?

DFT studies using the B3LYP functional with a 6-311++G(d,p) basis set can:

- Map electrostatic potential surfaces to identify electrophilic (bromine) and nucleophilic (sulfur) sites .

- Calculate HOMO-LUMO gaps to predict charge-transfer behavior (e.g., ∆E ≈ 4.2 eV for similar brominated aromatics) .

- Simulate IR and NMR spectra for cross-validation with experimental data . Note: Exact exchange terms in hybrid functionals improve accuracy for halogenated systems .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding the compound’s reactivity or biological activity?

Contradictions often arise from solvent effects or incomplete basis sets. Mitigation strategies include:

- Solvent modeling : Use the polarizable continuum model (PCM) for DFT calculations .

- Experimental validation : Compare computed reaction pathways with kinetic studies (e.g., bromine substitution rates via HPLC) .

- Multiconfigurational analysis : Apply CASSCF for systems with strong electron correlation .

Q. How does the introduction of electron-withdrawing groups (e.g., bromine) influence the compound’s intermolecular interactions and crystal packing?

X-ray diffraction data for analogous compounds reveal:

- Halogen bonding : Bromine participates in C–Br···O interactions (distance ~3.2 Å) with carbonyl groups, stabilizing crystal lattices .

- π-π stacking : Methyl and butyl groups disrupt stacking, leading to orthorhombic vs. monoclinic packing motifs .

- Thermal stability : Differential scanning calorimetry (DSC) shows melting points correlate with packing density (e.g., 178–183°C for nitro-substituted analogs) .

Q. What experimental approaches can investigate the metabolic stability of this compound in biological systems?

- In vitro assays : Use hepatic microsomes (human/rat) with LC-MS/MS to track metabolite formation (e.g., sulfoxide derivatives) .

- Isotopic labeling : -tag the benzamide moiety to quantify renal excretion .

- CYP450 inhibition studies : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.